molecular formula C25H27BrN2O2 B2953071 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine CAS No. 304481-17-2

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine

Cat. No. B2953071
CAS RN: 304481-17-2
M. Wt: 467.407
InChI Key: HSQJNLVMZSZAKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves a sequence of reactions including bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Qn family, was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .

Scientific Research Applications

Medicinal Chemistry: α-Glucosidase Inhibitors

Benzimidazole derivatives, which share a similar structural motif to 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine, have been studied for their potential as α-glucosidase inhibitors . These inhibitors can play a significant role in managing diabetes by delaying the absorption of carbohydrates, thus reducing postprandial blood glucose levels.

Organic Synthesis: Halogenation Reactions

The benzylic position in compounds like 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine is often reactive towards halogenation. This reactivity can be utilized in various organic synthesis pathways, including free radical reactions and nucleophilic substitutions .

Pharmacology: Drug Development

The structural features of 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine may be beneficial in drug development. For instance, similar brominated compounds have been used to synthesize anti-cancer drugs through multi-step reaction processes .

Biochemistry: Enzyme Inhibition Studies

Compounds structurally related to 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine have been used in enzyme inhibition studies. These studies are crucial for understanding enzyme mechanisms and for the development of new biochemical assays .

Materials Science: Organic Electronics

The electronic properties of benzimidazole derivatives make them candidates for use in organic electronics. Their potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can function as charge transport layers or active layers .

Environmental Science: Pollutant Degradation

While direct applications of 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine in environmental science are not well-documented, related brominated organic compounds are often studied for their degradation pathways. Understanding these pathways is essential for assessing the environmental impact of such compounds .

Analytical Chemistry: Chromatography Standards

Benzimidazole derivatives can serve as standards in chromatographic analysis due to their distinct spectroscopic properties. They help in the qualitative and quantitative analysis of complex mixtures in various research and industrial applications.

Chemical Education: Teaching Aromatic Chemistry

The structure of 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine can be used as a teaching tool in chemical education to illustrate concepts such as aromaticity, resonance stabilization, and electrophilic substitution reactions .

properties

IUPAC Name

1,3-dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O2/c1-29-23-16-24(30-2)22(26)15-21(23)25-27(17-19-9-5-3-6-10-19)13-14-28(25)18-20-11-7-4-8-12-20/h3-12,15-16,25H,13-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQJNLVMZSZAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine

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